Chiral Influence on SMYD3 Methyltransferase Inhibition: A 3.4-Fold IC₅₀ Difference
The stereochemistry of the 3-aminobutanamide moiety in complex inhibitors directly impacts potency against the histone-lysine N-methyltransferase SMYD3, a target in cancer epigenetics. In a series of compounds where the 3-aminobutanamide fragment is part of a larger inhibitor structure, the (R)-configured derivative demonstrated significantly higher inhibitory activity than its (S)-configured counterpart [1].
| Evidence Dimension | SMYD3 Methyltransferase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 28.6 nM for the (R)-3-aminobutanamide-containing derivative |
| Comparator Or Baseline | 97.3 nM for the (S)-3-aminobutanamide-containing derivative |
| Quantified Difference | 3.4-fold higher potency for the (R)-enantiomer derivative |
| Conditions | Biochemical assay measuring inhibition of SMYD3 methyltransferase activity using S-adenosylmethionine (SAM) as a cofactor [1]. |
Why This Matters
This 3.4-fold difference highlights the critical need for stereochemically defined 3-aminobutanamide when used as a building block for developing potent SMYD3 inhibitors.
- [1] BindingDB. (n.d.). Entry 822: Affinity Data for SMYD3 Inhibitors. Binding Database. View Source
